![molecular formula C6H9ClN2O2 B2960029 1-(2-Chloropropanoyl)imidazolidin-2-one CAS No. 869709-86-4](/img/structure/B2960029.png)
1-(2-Chloropropanoyl)imidazolidin-2-one
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Overview
Description
1-(2-Chloropropanoyl)imidazolidin-2-one is a biochemical used for proteomics research . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.6 .
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including this compound, has been a subject of research. One method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .Chemical Reactions Analysis
The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .Scientific Research Applications
Stereoselective Synthesis and Biological Activity
Stereoselective Synthesis and Antimalarial Activity
Imidazolidin-4-ones, structurally related to 1-(2-Chloropropanoyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. These compounds serve as proline surrogates or protect the N-terminal amino acid against enzymatic hydrolysis. A study highlighted the unanticipated stereoselectivity in the synthesis of imidazolidin-4-one derivatives from primaquine alpha-aminoamides, suggesting a potential for creating antimalarial agents with enhanced activity and stability (Ferraz et al., 2007).
Catalysis and Chemical Synthesis
Catalysis in Organic Synthesis
Research on gold(I) complexes has demonstrated their effectiveness in catalyzing the intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including imidazolidin-2-ones. This process yields high regioselectivity and can facilitate the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Zhang, Lee, & Widenhoefer, 2009).
Corrosion Inhibition
Corrosion Inhibition in Industrial Applications
Imidazolidin derivatives have been evaluated for their efficiency as corrosion inhibitors. A study involving 1-(2-ethylamino)-2-methylimidazoline showed its potential as a good corrosion inhibitor for carbon steel in acid media, demonstrating the relevance of imidazolidin-2-one derivatives in protecting industrial materials (Cruz et al., 2004).
Chemical Synthesis and Modification
Synthesis of Imidazolidin-2-ones
A new synthesis approach for imidazolidin-2-ones through Pd-catalyzed carboamination of N-allylureas has been developed. This method enables the generation of substituted imidazolidin-2-ones from readily available N-allylamines, illustrating the versatility and importance of imidazolidin-2-one frameworks in chemical synthesis (Fritz, Nakhla, & Wolfe, 2006).
Future Directions
The future directions of research on 1-(2-Chloropropanoyl)imidazolidin-2-one could involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles . Additionally, expanding the boundaries of existing methods could lead to the synthesis of previously unknown imidazolidin-2-one derivatives .
properties
IUPAC Name |
1-(2-chloropropanoyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-4(7)5(10)9-3-2-8-6(9)11/h4H,2-3H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXYGXVFGPOPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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